molecular formula C18H14Cl2N2OS2 B2372870 2-((4-Chlorobenzyl)sulfanyl)-4-((2-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether CAS No. 338423-14-6

2-((4-Chlorobenzyl)sulfanyl)-4-((2-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether

Cat. No.: B2372870
CAS No.: 338423-14-6
M. Wt: 409.34
InChI Key: UJVRMIPABGSSCD-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)sulfanyl)-4-((2-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether is a useful research compound. Its molecular formula is C18H14Cl2N2OS2 and its molecular weight is 409.34. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity and Molecular Structure Analysis

A study by Stolarczyk et al. (2018) explored the synthesis and crystal structure of 4-thiopyrimidine derivatives, focusing on compounds related to 2-((4-Chlorobenzyl)sulfanyl)-4-((2-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether. The research found that these compounds displayed varying degrees of cytotoxicity against different cell lines, including cancerous and normal cell lines, highlighting their potential in cancer research and treatment (Stolarczyk et al., 2018).

Spectroscopic Investigation and Potential Chemotherapeutic Applications

Alzoman et al. (2015) conducted spectroscopic investigations (FT-IR and FT-Raman) on a compound similar to this compound. The study provided insights into the compound's equilibrium geometry and molecular properties, including its potential as an anti-diabetic and chemotherapeutic agent (Alzoman et al., 2015).

Molecular Docking and Antibacterial Activity

Manikannan et al. (2010) synthesized a set of pyridine derivatives, including one structurally similar to the compound . The study evaluated their potential as anti-tubercular agents, finding that certain derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in developing new treatments for tuberculosis (Manikannan et al., 2010).

Antibacterial and Enzyme Inhibition Potentials

Siddiqui et al. (2014) researched N-substituted oxadiazole derivatives, which include structural elements similar to this compound. Their findings revealed these compounds as potential anti-bacterial agents and moderate inhibitors of the α-chymotrypsin enzyme, indicating their potential use in antibacterial therapies and enzyme-related treatments (Siddiqui et al., 2014).

Crystal Structure Analysis

The crystal structures of compounds related to this compound were analyzed by Subasri et al. (2017). Their research contributes to the understanding of molecular conformations and interactions, important for designing drugs and materials with specific properties (Subasri et al., 2017).

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(2-chlorophenyl)sulfanyl-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS2/c1-23-15-10-21-18(24-11-12-6-8-13(19)9-7-12)22-17(15)25-16-5-3-2-4-14(16)20/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVRMIPABGSSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC=C2Cl)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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